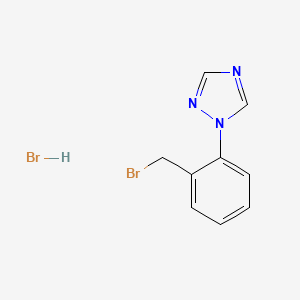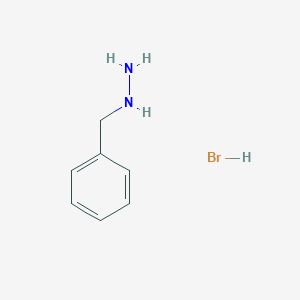
Benzylhydrazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylhydrazine hydrobromide is a chemical compound with the molecular formula C7H11BrN2. It is a hydrazine derivative, characterized by the presence of a benzyl group attached to the hydrazine moiety. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylhydrazine hydrobromide can be synthesized through the reaction of benzyl chloride with hydrazine hydrate in the presence of hydrobromic acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where benzyl chloride and hydrazine hydrate are reacted in the presence of hydrobromic acid. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzyl azide or benzyl nitrile.
Reduction: It can be reduced to form benzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzyl azide, benzyl nitrile.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzylhydrazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of hydrazones, quinazolines, and Schiff bases.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzylhydrazine hydrobromide involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with the active sites. This interaction can lead to the inhibition of enzyme activity, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
- Benzylhydrazine dihydrochloride
- Phenylhydrazine
- 4-Methoxyphenylhydrazine hydrochloride
Comparison: Benzylhydrazine hydrobromide is unique due to its specific reactivity and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other hydrazine derivatives. For example, benzylhydrazine dihydrochloride has similar reactivity but different solubility properties due to the presence of chloride ions instead of bromide ions .
Properties
Molecular Formula |
C7H11BrN2 |
|---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
benzylhydrazine;hydrobromide |
InChI |
InChI=1S/C7H10N2.BrH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H |
InChI Key |
AWIZSLZTIVYUTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


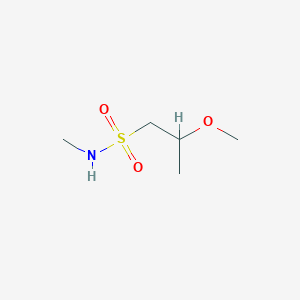
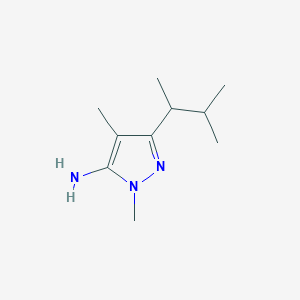
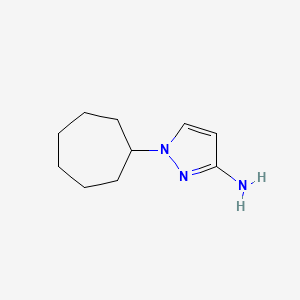





![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)

![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
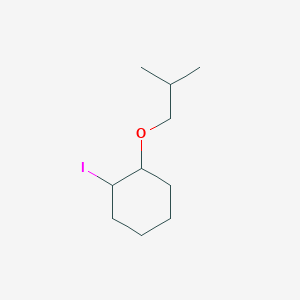
![N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13075676.png)
